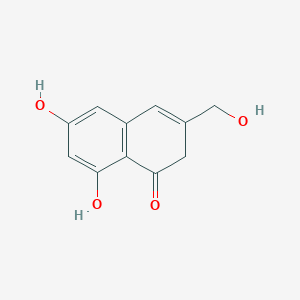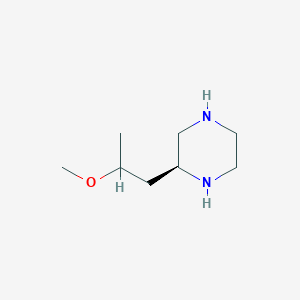
(2S)-2-(2-Methoxypropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2-Methoxypropyl)piperazine: is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms. This specific compound is characterized by the presence of a methoxypropyl group attached to the piperazine ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-Methoxypropyl)piperazine typically involves the reaction of piperazine with 2-methoxypropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor technology to ensure precise control over reaction conditions, leading to higher purity and consistency of the final product .
化学反応の分析
Types of Reactions: (2S)-2-(2-Methoxypropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted piperazines with various functional groups.
科学的研究の応用
Chemistry: (2S)-2-(2-Methoxypropyl)piperazine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and drug development.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the pharmacological properties of piperazine-based drugs.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system. Its ability to interact with neurotransmitter receptors makes it a candidate for the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
作用機序
The mechanism of action of (2S)-2-(2-Methoxypropyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
類似化合物との比較
- (2S)-2-(2-Ethoxypropyl)piperazine
- (2S)-2-(2-Propoxypropyl)piperazine
- (2S)-2-(2-Butoxypropyl)piperazine
Comparison: Compared to its analogs, (2S)-2-(2-Methoxypropyl)piperazine exhibits unique properties due to the presence of the methoxy group. This group influences the compound’s solubility, reactivity, and pharmacological profile. For instance, the methoxy group can enhance the compound’s ability to cross the blood-brain barrier, making it more effective in targeting central nervous system receptors.
特性
CAS番号 |
660862-57-7 |
|---|---|
分子式 |
C8H18N2O |
分子量 |
158.24 g/mol |
IUPAC名 |
(2S)-2-(2-methoxypropyl)piperazine |
InChI |
InChI=1S/C8H18N2O/c1-7(11-2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t7?,8-/m0/s1 |
InChIキー |
WYQJQFOYIGGBBR-MQWKRIRWSA-N |
異性体SMILES |
CC(C[C@H]1CNCCN1)OC |
正規SMILES |
CC(CC1CNCCN1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
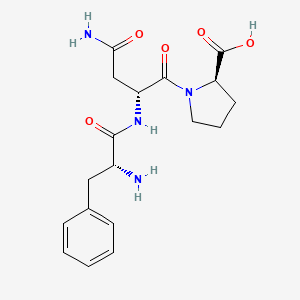
![Ethyl 3-{[(1E)-N-phenylethanimidoyl]oxy}but-2-enoate](/img/structure/B12531346.png)
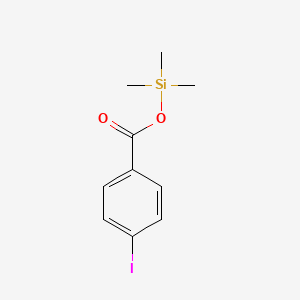
![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
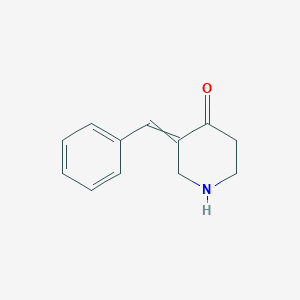
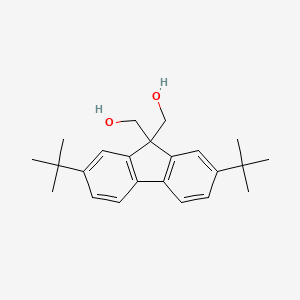
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]norvalinamide](/img/structure/B12531378.png)
![Benzamide, N-cyclopropyl-3-[1-(ethylsulfonyl)-1H-indazol-5-yl]-4-methyl-](/img/structure/B12531382.png)


